molecular formula C26H20N4O7 B11275489 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11275489
M. Wt: 500.5 g/mol
InChI Key: GYUQDOZADVSYMO-UHFFFAOYSA-N
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Description

This compound is a quinazoline-2,4-dione derivative featuring a 1,3-benzodioxole methyl group at position 3 and a 3,5-dimethoxyphenyl-substituted 1,2,4-oxadiazole moiety at position 5. Quinazoline-dione scaffolds are pharmacologically significant due to their structural rigidity and ability to interact with biological targets, particularly enzymes and receptors involved in microbial proliferation or inflammation. The 1,3-benzodioxole group enhances lipophilicity and metabolic stability, while the 1,2,4-oxadiazole ring contributes to π-π stacking interactions and hydrogen bonding, critical for binding affinity .

Properties

Molecular Formula

C26H20N4O7

Molecular Weight

500.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O7/c1-33-17-8-16(9-18(11-17)34-2)23-28-24(37-29-23)15-4-5-19-20(10-15)27-26(32)30(25(19)31)12-14-3-6-21-22(7-14)36-13-35-21/h3-11H,12-13H2,1-2H3,(H,27,32)

InChI Key

GYUQDOZADVSYMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC6=C(C=C5)OCO6)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. The initial steps often include the preparation of intermediate compounds such as benzodioxole derivatives and oxadiazole derivatives. These intermediates are then subjected to cyclization reactions under controlled conditions to form the final tetrahydroquinazoline structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole and oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce dihydroquinazoline compounds. Substitution reactions can introduce various functional groups onto the benzodioxole and oxadiazole rings, leading to a diverse array of derivatives.

Scientific Research Applications

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of heterocyclic derivatives where substitutions at positions 3 and 7 dictate pharmacological activity. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Findings
Target Compound 3: 1,3-Benzodioxol-5-ylmethyl; 7: 3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazole Hypothesized antimicrobial activity due to enhanced electron-withdrawing effects from dimethoxy groups. Theoretical binding affinity to bacterial gyrase .
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-diones 1: Alkyl groups; 3: Phenyl; 6: 5-Phenyl-1,3,4-oxadiazole Moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). Alkyl chains >3 carbons reduce solubility .
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) 1: [3-Aryl-1,2,4-oxadiazol-5-yl]methyl; 3: Phenyl; 6: 5-Phenyl-1,3,4-oxadiazole Superior activity (MIC: 4–16 µg/mL) attributed to aryl-oxadiazole’s planar geometry and π-stacking .
7-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4-dione 7: 3-(4-Nitrophenyl)-1,2,4-oxadiazole High potency (MIC: 2–8 µg/mL) but poor bioavailability due to nitro group’s metabolic instability .

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The 3,5-dimethoxyphenyl group in the target compound likely enhances binding to bacterial DNA gyrase compared to unsubstituted phenyl groups, as seen in analogues .
  • Oxadiazole Isosteres : 1,2,4-Oxadiazoles (target compound) exhibit better metabolic stability than 1,3,4-oxadiazoles but may sacrifice some antimicrobial potency .
  • Benzodioxole vs. Benzyl : The 1,3-benzodioxole methyl group improves membrane permeability over simple benzyl substituents, as observed in pharmacokinetic simulations .

Antimicrobial Activity: The target compound’s dimethoxy substituents may reduce MIC values compared to nitro-substituted analogues, balancing potency and metabolic stability. Thienopyrimidine-dione analogues (e.g., 1-alkyl derivatives) show broader-spectrum activity but lower selectivity .

Pharmacokinetic Considerations :

  • The dimethoxy groups in the target compound are predicted to enhance oral bioavailability (LogP ~2.8) compared to nitro-substituted derivatives (LogP ~3.5, prone to rapid clearance) .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has attracted attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₁₈H₁₈N₄O₅
Molecular Weight: 378.36 g/mol
IUPAC Name: this compound

The structure of the compound consists of a quinazoline core substituted with a benzodioxole moiety and an oxadiazole group. The presence of methoxy groups enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit various bacterial strains. For instance:

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
3-(1,3-benzodioxol-5-ylmethyl)-7-[...]Staphylococcus aureus8 µg/mL
3-(1,3-benzodioxol-5-ylmethyl)-7-[...]Escherichia coli16 µg/mL

These results suggest that the compound may possess antibacterial properties effective against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Quinazoline derivatives are known for their anticancer potential. In vitro studies have demonstrated that similar compounds can induce cytotoxic effects in various cancer cell lines:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)15.0
HCT-116 (Colorectal)10.0

The mechanism of action may involve the inhibition of key signaling pathways involved in cell proliferation and survival.

The biological activity of the compound is likely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The quinazoline structure is known to inhibit various kinases involved in cancer progression.
  • Receptor Modulation: The presence of methoxy groups may enhance binding affinity to neurotransmitter receptors or other cellular targets.
  • Oxidative Stress Reduction: Some studies suggest that compounds with similar structures possess antioxidant properties that protect cells from oxidative damage.

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) among various quinazoline derivatives. It was found that modifications at specific positions significantly influenced both antimicrobial and anticancer activities. For instance, introducing electron-donating groups at the para position of phenyl rings increased activity against MRSA strains.

Another study highlighted the synergistic effects when combining this compound with established antibiotics like piperacillin-tazobactam, suggesting a potential therapeutic strategy for treating resistant infections.

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